TFHBH is a valuable intermediate for the synthesis of various other molecules. For instance, it can be used to prepare methyl 2,3,5,6-tetrafluoro-4-oxybenzoate, a ligand containing an electron-withdrawing group (C6F4) for attaching to a support material [1]. This specific application is useful in fields like catalysis research.
Source: [1] Sigma-Aldrich product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate ()
TFHBH serves as a precursor for the synthesis of fluorescent activity-based probes (ABPs) applied in bioimaging [2]. ABPs are non-fluorescent molecules that become fluorescent upon reacting with a specific target molecule, such as an enzyme. Researchers can leverage these probes to visualize and study biological processes within cells.
An example is BMV109, a fluorescent ABP derived from TFHBH, used to image and identify protease activity in cells [2].
Source: [2] Ossila product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid ()
TFHBH shows promise in the development of enzyme inhibitors. Studies have explored its potential for creating inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes involved in certain cellular processes [3].
Source: [3] Ossila product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid ()
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is a perfluorinated derivative of para-hydroxybenzoic acid, characterized by its unique chemical structure that includes four fluorine atoms attached to the benzene ring. Its molecular formula is , and it has a molecular weight of approximately 210.08 g/mol. The compound appears as a white to almost white powder and has a melting point ranging from 151 °C to 156 °C . Due to its perfluorination, it exhibits enhanced acidity, with a pKa value of approximately 5.3, which is significantly lower than that of non-fluorinated analogs .
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate has shown significant biological activity. It is particularly noted for its role as a precursor in the synthesis of fluorescent activity-based probes used in bioimaging applications. These probes become fluorescent upon interaction with specific proteases, allowing for real-time monitoring of biological processes . Additionally, its derivatives have been studied for their potential as enzyme inhibitors.
The synthesis of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid can be achieved through several methods:
These methods allow for the efficient production of the compound with high purity levels (≥98%) and suitable yields .
The applications of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate are diverse and include:
Studies have demonstrated that derivatives of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid can interact with various biological targets. For instance:
Several compounds share structural similarities with 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Hydroxybenzoic Acid | C7H6O3 | Non-fluorinated; higher pKa (9.3) |
2-Fluoro-4-hydroxybenzoic Acid | C7H6F1O3 | Only one fluorine atom; less acidic |
2,4-Difluorobenzoic Acid | C7H5F2O2 | Two fluorine atoms; different acidity profile |
2,3-Difluoro-4-hydroxybenzoic Acid | C7H5F2O3 | Similar structure but fewer fluorine substitutions |
The unique aspect of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate lies in its complete perfluorination at specific positions on the benzene ring, which significantly alters its chemical properties and enhances its utility in various applications compared to similar compounds.
Irritant